molecular formula C10H7BrO2 B2542519 7-bromo-2-methyl-4H-chromen-4-one CAS No. 30779-72-7

7-bromo-2-methyl-4H-chromen-4-one

Cat. No.: B2542519
CAS No.: 30779-72-7
M. Wt: 239.068
InChI Key: HIXGFNGYVIUKGP-UHFFFAOYSA-N
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Description

7-bromo-2-methyl-4H-chromen-4-one is a chemical compound with the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the bromination of 2-methyl-4H-chromen-4-one using bromine or a brominating agent under controlled conditions . Another method includes the use of palladium diacetate, potassium carbonate, and tri tert-butylphosphoniumtetrafluoroborate in toluene at 90°C for 120 hours under an inert nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions with different reagents to form complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium-catalyzed coupling reactions using ligands and bases.

Major Products Formed

The major products formed from these reactions include substituted chromen-4-one derivatives, quinones, dihydrochromen-4-ones, and various complex molecules depending on the specific reagents and conditions used.

Comparison with Similar Compounds

7-bromo-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-bromo-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXGFNGYVIUKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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